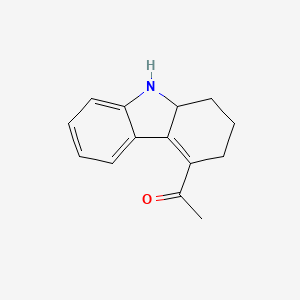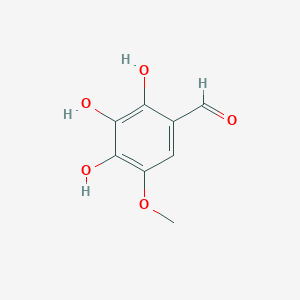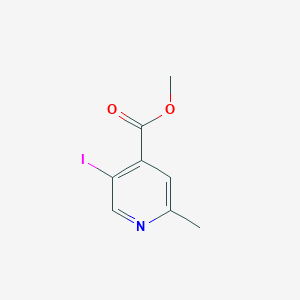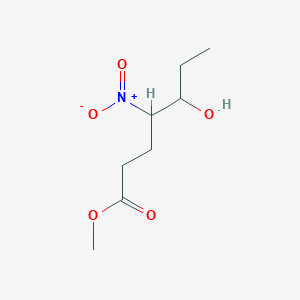![molecular formula C14H33F2NSi2 B14390055 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine CAS No. 89995-10-8](/img/structure/B14390055.png)
2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique properties of organosilicon compounds make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine typically involves the reaction of diethyl(fluoro)silane with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon species.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: In biological research, the compound can be used to study the effects of organosilicon compounds on biological systems.
Industry: The compound is used in the production of specialty materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, such as oxygen and carbon, leading to the formation of stable organosilicon structures. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Diethyl(fluoro)silyl]propan-1-amine: A simpler analog with one diethyl(fluoro)silyl group.
N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine: Another analog with a different substitution pattern.
Uniqueness
2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine is unique due to the presence of two diethyl(fluoro)silyl groups, which can enhance its reactivity and provide distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89995-10-8 |
|---|---|
Molekularformel |
C14H33F2NSi2 |
Molekulargewicht |
309.59 g/mol |
IUPAC-Name |
2-[diethyl(fluoro)silyl]-N-[2-[diethyl(fluoro)silyl]propyl]propan-1-amine |
InChI |
InChI=1S/C14H33F2NSi2/c1-7-18(15,8-2)13(5)11-17-12-14(6)19(16,9-3)10-4/h13-14,17H,7-12H2,1-6H3 |
InChI-Schlüssel |
JCADDLDSOSFQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C(C)CNCC(C)[Si](CC)(CC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)


![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)



